molecular formula C10H20N2O2 B1673145 Hexamethylene bisacetamide CAS No. 3073-59-4

Hexamethylene bisacetamide

Cat. No.: B1673145
CAS No.: 3073-59-4
M. Wt: 200.28 g/mol
InChI Key: BNQSTAOJRULKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexamethylene bisacetamide is a chemical compound known for its ability to induce cell differentiationThe compound is characterized by its molecular formula ( C_{10}H_{20}N_{2}O_{2} ) and a molecular weight of 200.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamethylene bisacetamide can be synthesized through the reaction of hexamethylene diamine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the bisacetamide product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the purification of the product through recrystallization or distillation techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Hexamethylene bisacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hexamethylene bisacetamide has a wide range of applications in scientific research:

Mechanism of Action

Hexamethylene bisacetamide exerts its effects by inhibiting the activation of nuclear factor kappa B (NF-kappaB) and the Akt and ERK/MAPK signaling pathways. This inhibition leads to the sensitization of cells to apoptosis and the induction of cell differentiation. The compound also interacts with positive transcription elongation factor b (P-TEFb), releasing it from its inactive complex with this compound-inducible protein 1 (HEXIM1) and 7SK small nuclear RNA, thereby promoting transcription elongation .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its dual ability to induce cell differentiation and inhibit key signaling pathways involved in cell survival and proliferation. This dual action makes it a valuable compound in cancer research and therapy .

Biological Activity

Hexamethylene bisacetamide (HMBA) is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and cellular differentiation. This article explores the mechanisms of action, therapeutic applications, and relevant case studies associated with HMBA.

HMBA exerts its biological effects primarily through the following mechanisms:

  • Induction of Differentiation : HMBA is recognized as a potent differentiating agent, particularly in leukemic and non-leukemic cell lines. It activates this compound-inducible protein 1 (HEXIM1), which inhibits the transcription elongation factor P-TEFb, thereby affecting RNA polymerase II activity and mRNA synthesis .
  • Inhibition of Key Signaling Pathways : HMBA inhibits several critical signaling pathways involved in cell survival and proliferation:
    • NF-κB Pathway : It suppresses NF-κB activation, leading to decreased expression of target genes associated with inflammation and cancer progression .
    • PI3K/Akt Pathway : HMBA has been shown to inhibit the Akt signaling pathway, which is often hyperactivated in various cancers, thus sensitizing cancer cells to apoptosis .
  • Apoptosis Induction : Studies indicate that HMBA can enhance apoptotic responses in cancer cells by modulating pathways that regulate cell survival and death .

Therapeutic Applications

HMBA's unique properties have led to its investigation in various therapeutic contexts:

  • Cancer Therapy : Initially developed as an anticancer drug, HMBA has demonstrated effectiveness in inducing differentiation in cancer cells. Clinical trials have explored its potential in treating refractory malignancies, particularly leukemias .
  • HIV Reactivation : Recent studies suggest that HMBA may reactivate latent HIV-1 by disrupting the inactive complex where P-TEFb is sequestered, offering a potential strategy for HIV eradication .

Phase I Clinical Trials

A notable Phase I trial assessed HMBA's efficacy and safety profile in patients with advanced cancer. The study administered HMBA via continuous infusion over five days every three weeks. Key findings included:

  • Dose-Limiting Toxicities : Adverse effects included renal insufficiency, metabolic acidosis, and central nervous system toxicities such as agitation and delirium .
  • Pharmacokinetics : The pharmacokinetic profile indicated that renal elimination accounted for a significant portion of drug disposition, suggesting that dosing strategies may need adjustment to optimize therapeutic outcomes .

Impact on Natural Killer (NK) Cells

Research has highlighted HMBA's detrimental effects on NK cell-mediated cytotoxicity against tumors. While it upregulates ligands for the NKG2D receptor, it simultaneously impairs NK cell function, raising concerns about its clinical efficacy in cancer treatment .

Summary of Biological Activities

ActivityDescription
Differentiation Induction Activates HEXIM1; inhibits P-TEFb
NF-κB Inhibition Reduces inflammation-related gene expression
PI3K/Akt Inhibition Sensitizes cells to apoptosis
Apoptosis Induction Enhances apoptotic pathways in cancer cells
HIV Reactivation Potential Disrupts P-TEFb sequestration

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie HMBA-induced differentiation in tumor cells?

HMBA induces tumor cell differentiation by upregulating HEXIM1 , a protein that suppresses proliferation by sequestering the transcriptional elongation factor P-TEFb in a complex with 7SK snRNA. This process inhibits oncogenic transcription and promotes cell cycle arrest . For example, in murine erythroleukemia cells (MELC), HMBA activates p53-dependent apoptosis and modulates histone acetylation, leading to terminal differentiation . Key assays include chromatin immunoprecipitation (ChIP) for histone acetylation analysis and flow cytometry for cell cycle profiling.

Q. What experimental models are used to study HMBA's antineoplastic activity?

Common models include:

  • Murine erythroleukemia cells (MELC) : To assess hemoglobin synthesis and cell cycle exit .
  • Human T-cell acute lymphoblastic leukemia (T-ALL) lines : For evaluating apoptosis via p53/p21 upregulation and Bcl-2 downregulation .
  • Solid tumor xenografts : Pharmacokinetic studies in mouse models using LC-MS/MS to quantify HMBA plasma levels and tissue distribution .

Q. How is HMBA quantified in biological samples?

A validated LC-MS/MS method is employed, with a Waters Atlantis T3 column for separation and positive-ion electrospray ionization for detection. This method achieves a linear range of 0.1–50 µg/mL, critical for monitoring HMBA levels in phase I/II trials .

Advanced Research Questions

Q. How does HMBA reconcile contradictory effects on histone hyperacetylation and cell proliferation?

While HMBA induces histone H4 hyperacetylation in squamous cell carcinoma, it fails to inhibit growth in vitro. This paradox may stem from cell-type-specific signaling crosstalk. For instance, HMBA suppresses NF-κB and activates AKT/MAPK pathways, which can either promote or antagonize differentiation depending on cellular context . Researchers should combine RNA-seq with phosphoproteomics to dissect pathway interactions.

Q. What explains the biphasic transcriptional response to HMBA in HIV latency models?

HMBA transiently activates the PI3K/Akt pathway, phosphorylating HEXIM1 and releasing P-TEFb to enhance HIV transcription. However, prolonged exposure induces HEXIM1 re-synthesis, restoring P-TEFb inhibition. This biphasic behavior necessitates single-cell RNA-seq to capture dynamic HIV reactivation patterns .

Q. How do clinical pharmacokinetics influence HMBA's differentiation efficacy?

Phase I trials reveal that HMBA's renal clearance (66–93% of dose) and short half-life (~2.3 hours) limit steady-state plasma concentrations to 1–2 mM, below the 5 mM threshold required for in vitro differentiation. Continuous 10-day infusions at 24 g/m²/day are recommended to prolong exposure, though thrombocytopenia and neurotoxicity remain dose-limiting .

Q. Why does HMBA show variable efficacy across hematologic malignancies?

In a phase II trial for myelodysplastic syndrome (MDS) and AML, HMBA achieved complete remission in 7% of patients, linked to in vivo differentiation of transformed precursors. Non-responders exhibited intact FLT3/STAT5 signaling, suggesting resistance mechanisms. Co-treatment with tyrosine kinase inhibitors (e.g., midostaurin) is under exploration .

Q. Methodological Considerations

Q. How to design a robust HMBA differentiation assay?

  • Dose optimization : Titrate HMBA (0.5–5 mM) and monitor viability via MTT assay.
  • Differentiation markers : Quantify HEXIM1 (Western blot), β-globin (qPCR for MELC), or CD11b (flow cytometry for myeloid cells) .
  • Control for off-target effects : Compare HMBA with suberoylanilide hydroxamic acid (SAHA), a histone deacetylase inhibitor with distinct mechanisms .

Q. How to address HMBA-induced toxicity in preclinical models?

  • Renal toxicity mitigation : Co-administer bicarbonate to counteract hyperchloremic acidosis .
  • Neurotoxicity monitoring : Use behavioral assays (e.g., open-field test) in murine models and correlate with HMBA CSF penetration rates .

Q. What strategies enhance HMBA's therapeutic index?

  • Nanoparticle encapsulation : Improves HMBA solubility and reduces peak plasma toxicity.
  • Synergistic combinations : Pair with γ-secretase inhibitors in T-ALL to amplify Notch1 repression and apoptosis .

Properties

IUPAC Name

N-(6-acetamidohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(13)11-7-5-3-4-6-8-12-10(2)14/h3-8H2,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQSTAOJRULKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041044
Record name N,N'-Hexamethylenebisacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O > 50 (mg/mL), pH 4 Acetate buffer > 50 (mg/mL), pH 9 Carbonate buffer > 50 (mg/mL), 0.1 N NaOH > 50 (mg/mL), 0.1 N HCL > 50 (mg/mL), 10% Ethanol > 50 (mg/mL), 95% Ethanol > 50 (mg/mL), Methanol > 50 (mg/mL)
Record name HMBA
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/95580%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

3073-59-4
Record name Hexamethylene bisacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3073-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexamethylene bisacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name hmba
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Hexamethylenebisacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAMETHYLENE BISACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA133J59VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hexamethylene bisacetamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Hexamethylene bisacetamide
Hexamethylene bisacetamide
Hexamethylene bisacetamide
Hexamethylene bisacetamide
Hexamethylene bisacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.